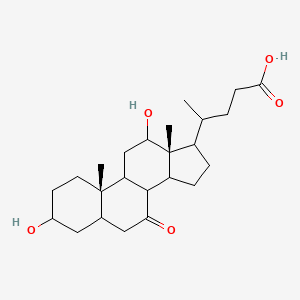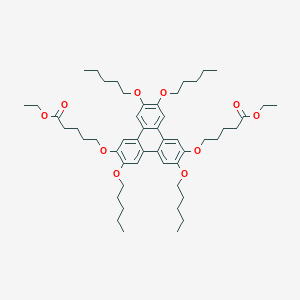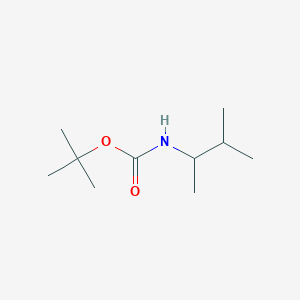
3alpha,12alpha-Dihydroxy-7-oxo-5beta-cholanic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,12-Dihydroxy-7-oxocholan-24-oic acid is a bile acid derivative with the molecular formula C24H38O5 . It is a member of the cholanoic acid family and is structurally characterized by the presence of hydroxyl groups at positions 3 and 12, and a keto group at position 7 on the cholan-24-oic acid backbone . This compound is significant in various biological processes and has been studied for its potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-Dihydroxy-7-oxocholan-24-oic acid typically involves the oxidation of cholic acid derivatives. One common method includes the selective oxidation of the 7-hydroxy group to a keto group while preserving the hydroxyl groups at positions 3 and 12 . This can be achieved using reagents such as Jones reagent (chromic acid in acetone) or Dess-Martin periodinane under controlled conditions .
Industrial Production Methods
Industrial production of 3,12-Dihydroxy-7-oxocholan-24-oic acid may involve biotransformation processes using microbial enzymes that selectively oxidize specific hydroxyl groups on bile acid substrates . These biocatalytic methods are advantageous due to their specificity and environmentally friendly nature compared to traditional chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3,12-Dihydroxy-7-oxocholan-24-oic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the hydroxyl groups to keto groups, forming more oxidized derivatives.
Reduction: Reduction of the keto group at position 7 can yield 3,12-dihydroxy-7-hydroxycholanoic acid.
Substitution: The hydroxyl groups can be substituted with other functional groups through esterification or etherification reactions.
Common Reagents and Conditions
Oxidation: Jones reagent, Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Acid chlorides for esterification, alkyl halides for etherification.
Major Products Formed
Oxidation: 3,12-Dioxo-7-oxocholan-24-oic acid.
Reduction: 3,12-Dihydroxy-7-hydroxycholanoic acid.
Substitution: Various esters and ethers of 3,12-Dihydroxy-7-oxocholan-24-oic acid.
Applications De Recherche Scientifique
3,12-Dihydroxy-7-oxocholan-24-oic acid has been extensively studied for its applications in various fields:
Mécanisme D'action
The mechanism of action of 3,12-Dihydroxy-7-oxocholan-24-oic acid involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. It acts as a ligand for the farnesoid X receptor (FXR), regulating the expression of genes involved in bile acid synthesis and transport. Additionally, it modulates the activity of enzymes such as cholesterol 7α-hydroxylase (CYP7A1), influencing cholesterol and bile acid homeostasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholic acid: 3α,7α,12α-Trihydroxy-5β-cholan-24-oic acid.
Chenodeoxycholic acid: 3α,7α-Dihydroxy-5β-cholan-24-oic acid.
Deoxycholic acid: 3α,12α-Dihydroxy-5β-cholan-24-oic acid.
Uniqueness
3,12-Dihydroxy-7-oxocholan-24-oic acid is unique due to the presence of a keto group at position 7, which imparts distinct chemical and biological properties compared to other bile acids. This structural feature influences its reactivity and interaction with biological targets, making it a valuable compound for research and therapeutic applications.
Propriétés
Formule moléculaire |
C24H38O5 |
|---|---|
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,20,22,25,27H,4-12H2,1-3H3,(H,28,29)/t13?,14?,15?,16?,17?,18?,20?,22?,23-,24+/m0/s1 |
Clé InChI |
RHCPKKNRWFXMAT-WTROAPSFSA-N |
SMILES isomérique |
CC(CCC(=O)O)C1CCC2[C@@]1(C(CC3C2C(=O)CC4[C@@]3(CCC(C4)O)C)O)C |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![beta-[[2-[[5-[(Aminoiminomethyl)amino]-1-oxopentyl]amino]acetyl]amino]-3-pyridinepropanoic acid](/img/structure/B14793110.png)
![Methyl 4-[2-(2-chloro-4-methoxyphenyl)ethenyl]benzoate](/img/structure/B14793129.png)
![Benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate](/img/structure/B14793134.png)

![4-[(8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl)amino]-3-methoxybenzoic acid](/img/structure/B14793155.png)

![3,24-Dimethoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21(26),22,24,27-nonaen-16-one](/img/structure/B14793170.png)
![(4S,4'S,5S,5'S)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4,5-diphenyl-1H-imidazole]](/img/structure/B14793173.png)


![(R)-N-[1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14793193.png)
![(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one](/img/structure/B14793205.png)
![4-(4'-Amino-5',8'-difluorospiro[piperidine-4,2'-quinazoline]-1'-carbonyl)benzonitrile](/img/structure/B14793206.png)
